REACTION_CXSMILES
|
[CH:1]1([CH2:7][CH:8]([NH:10]C(=O)CN2C(=O)C3=CC=CC=C3C2=O)[CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>C(O)C>[NH2:10][CH:8]([CH3:9])[CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
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Name
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(±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC(C)NC(CN1C(C=2C(C1=O)=CC=CC2)=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the slurry was filtered
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Type
|
WASH
|
Details
|
the residue washed with petrol (40°-60°)
|
Type
|
CUSTOM
|
Details
|
The combined filtrateswere evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the oily residue triturated with petrol (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in ether (50 ml)
|
Type
|
ADDITION
|
Details
|
the solution added to a warm solution of fumaric acid (2.7 g) in ethanol (50 ml)
|
Reaction Time |
24 h |
Name
|
(±)-2-Amino-1-cyclohexylpropane
|
Type
|
|
Smiles
|
NC(CC1CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |